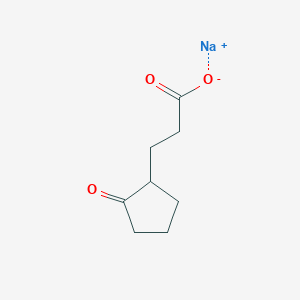

Sodium 3-(2-oxocyclopentyl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 3-(2-oxocyclopentyl)propanoate is a chemical compound with the molecular formula C8H11NaO3 It is a sodium salt derivative of 3-(2-oxocyclopentyl)propanoic acid

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-(2-oxocyclopentyl)propanoate typically involves a multi-step process. One potential synthetic route starts with the conversion of norcamphor to 4,4-Dimethyl-2-oxabicyclo[3.2.1]octan-3-one. This intermediate is then transformed into 3-(1,1-dimethyl-2-oxopropyl)cyclopentanone, followed by subsequent modifications to achieve the desired this compound.

Another method involves a heating reaction on dumasin and morpholine, followed by the addition of acrylate. The resulting product undergoes a thermal reaction to form 3-(2-oxocyclopentyl)propionic ester, which is then hydrolyzed to obtain 3-(2-oxocyclopentyl)propionic acid. The final step involves neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and purity, with reaction conditions carefully controlled to maintain consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Sodium 3-(2-oxocyclopentyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted derivatives of the original compound.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis

- Sodium 3-(2-oxocyclopentyl)propanoate serves as a reagent in organic synthesis, particularly in the preparation of various esters and acids. It acts as a substrate for enzymes involved in ester hydrolysis, making it essential in biochemical studies .

2. Medicinal Chemistry

- The compound is an important intermediate in the synthesis of pharmaceutical agents. For instance, it has been utilized in the preparation of PDE9A inhibitors, which are relevant for treating neurodegenerative diseases .

3. Antimicrobial Activity

- Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This opens avenues for its potential use in developing new antibiotics or preservatives .

Case Studies

Mécanisme D'action

The mechanism of action of Sodium 3-(2-oxocyclopentyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit prostaglandin biosynthesis by targeting cyclooxygenase enzymes, similar to the mechanism of action of non-steroidal anti-inflammatory drugs .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium 3-(2-oxocyclopentyl)propanoate: This compound is structurally similar but may have different substituents or functional groups.

Loxoprofen Sodium: A non-steroidal anti-inflammatory drug with a similar cyclopentyl structure.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Activité Biologique

Sodium 3-(2-oxocyclopentyl)propanoate is an organic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by a cyclopentanone ring linked to a propanoate moiety, which allows it to participate in various biochemical processes. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C9H14O3

- Molecular Weight : Approximately 170.21 g/mol

- Structure : The compound features both carbonyl and ester functional groups, which are critical for its reactivity and biological interactions.

This compound acts primarily as a substrate for enzymes involved in ester hydrolysis. Upon hydrolysis, it generates 3-(2-oxocyclopentyl)propanoic acid and methanol, which can further participate in metabolic pathways. The compound's ability to undergo various chemical reactions, such as oxidation and reduction, enhances its versatility in biological systems.

Enzyme Interactions

Research indicates that this compound can interact with several enzymes:

- Esterases : The compound is hydrolyzed by esterases, leading to the formation of bioactive metabolites.

- Cyclooxygenase (COX) Inhibition : Preliminary studies suggest that related compounds exhibit anti-inflammatory properties by inhibiting COX enzymes, which may be relevant for this compound .

Pharmacological Applications

The potential therapeutic applications of this compound include:

- Anti-inflammatory Agents : Its structural similarity to known anti-inflammatory drugs suggests potential efficacy in pain management and inflammation reduction.

- Metabolic Studies : It is used in research to understand metabolic pathways and enzyme-catalyzed reactions, particularly in the context of drug metabolism .

Study on Enzyme Activity

A study explored the metabolism of this compound using liver microsomes from different species. The results indicated significant species-specific differences in metabolic rates, highlighting the importance of considering genetic variability when assessing the biological activity of this compound .

Anti-inflammatory Effects

In a comparative analysis with established anti-inflammatory agents, this compound demonstrated comparable inhibition of COX enzymes, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID). The study reported IC50 values indicating effective inhibition similar to those of ibuprofen and indomethacin .

Data Table: Comparison of Biological Activities

| Compound | IC50 (µM) | Enzyme Target | Effect |

|---|---|---|---|

| This compound | ~20 | COX-1 | Moderate inhibition |

| Ibuprofen | ~15 | COX-1 | Strong inhibition |

| Indomethacin | ~10 | COX-1 | Very strong inhibition |

Propriétés

IUPAC Name |

sodium;3-(2-oxocyclopentyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3.Na/c9-7-3-1-2-6(7)4-5-8(10)11;/h6H,1-5H2,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBMNNHCXVCPGQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)CCC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.